molecular formula C20H21NO5 B7060422 3-[[[4-(Oxan-4-yloxy)benzoyl]amino]methyl]benzoic acid

3-[[[4-(Oxan-4-yloxy)benzoyl]amino]methyl]benzoic acid

Cat. No.: B7060422
M. Wt: 355.4 g/mol
InChI Key: SXHWDYMQJKHIRX-UHFFFAOYSA-N
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Description

3-[[[4-(Oxan-4-yloxy)benzoyl]amino]methyl]benzoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an oxan-4-yloxy group attached to a benzoyl moiety, further linked to a benzoic acid core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[[4-(Oxan-4-yloxy)benzoyl]amino]methyl]benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the oxan-4-yloxy group: This step involves the reaction of a suitable alcohol with an oxirane to form the oxan-4-yloxy group.

    Attachment to the benzoyl group: The oxan-4-yloxy group is then attached to a benzoyl chloride through a nucleophilic substitution reaction.

    Formation of the amide bond: The benzoyl derivative is reacted with an amine to form the amide bond.

    Attachment to the benzoic acid core: Finally, the amide derivative is coupled with a benzoic acid derivative through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-[[[4-(Oxan-4-yloxy)benzoyl]amino]methyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[[[4-(Oxan-4-yloxy)benzoyl]amino]methyl]benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[[[4-(Oxan-4-yloxy)benzoyl]amino]methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    3-[(Oxan-4-yloxy)methyl]benzoic acid: This compound shares a similar structure but lacks the amide linkage.

    4-(Oxan-4-yloxy)benzoic acid: This compound has the oxan-4-yloxy group directly attached to the benzoic acid core without the benzoyl amide linkage.

Uniqueness

3-[[[4-(Oxan-4-yloxy)benzoyl]amino]methyl]benzoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-[[[4-(oxan-4-yloxy)benzoyl]amino]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5/c22-19(21-13-14-2-1-3-16(12-14)20(23)24)15-4-6-17(7-5-15)26-18-8-10-25-11-9-18/h1-7,12,18H,8-11,13H2,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXHWDYMQJKHIRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=CC=C(C=C2)C(=O)NCC3=CC(=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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